1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
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Description
1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H19N3O5S2 and its molecular weight is 373.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Research demonstrates the selective synthesis involving sulfonyl azides and enaminones from the azole series, leading to azoloyl-NH-1,2,3-triazoles and azolyl diazoketones. Factors influencing the reaction's course include the nature of initial reactants and solvent choice, with computational studies providing mechanistic insights (Shafran et al., 2022).
Antibacterial Activity
- Room Temperature Synthesis and Antibacterial Activity: A series of α-tolylsulfonamide derivatives, including substituted N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide derivatives, were synthesized and shown to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli (Ajani et al., 2012).
Inhibition Studies
- Carbonic Anhydrase Inhibitors: A study on the preparation of sulfonamides incorporating polyamino-polycarboxylate tails and their metal complexes showed potent inhibition of carbonic anhydrase isozymes, suggesting applications in developing novel antiglaucoma drugs (Scozzafava et al., 2002).
Synthetic Approaches
- One-Pot Synthesis of Arylsulfonamides and Azetidine-2,4-diones: An effective route to novel arylsulfonamides involves the reaction of enamines with arylsulfonyl isocyanate, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry (Alizadeh & Rezvanian, 2008).
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c1-23(19,20)16-12-4-2-3-11(7-12)15-14(18)10-8-17(9-10)24(21,22)13-5-6-13/h2-4,7,10,13,16H,5-6,8-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOPTRALVNPSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.